Cyclopropyl(tetrahydrofuran-2-yl)methanone
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Overview
Description
Cyclopropyl(tetrahydrofuran-2-yl)methanone is an organic compound characterized by a cyclopropyl group attached to a tetrahydrofuran ring via a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl(tetrahydrofuran-2-yl)methanone typically involves the reaction of cyclopropyl ketones with tetrahydrofuran derivatives. One common method includes the use of cyclopropyl methyl ketone and tetrahydrofuran in the presence of a strong acid catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions. The process is optimized for maximum efficiency and minimal by-products. Purification steps such as distillation or crystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl(tetrahydrofuran-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Cyclopropyl(tetrahydrofuran-2-yl)methanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopropyl(tetrahydrofuran-2-yl)methanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The pathways involved may include binding to active sites of enzymes, altering their activity, and affecting metabolic processes .
Comparison with Similar Compounds
Cyclopropyl methyl ketone: Shares the cyclopropyl group but lacks the tetrahydrofuran ring.
Tetrahydrofuran derivatives: Contain the tetrahydrofuran ring but differ in the substituents attached to it.
Uniqueness: Cyclopropyl(tetrahydrofuran-2-yl)methanone is unique due to the combination of the cyclopropyl group and tetrahydrofuran ring, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C8H12O2 |
---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
cyclopropyl(oxolan-2-yl)methanone |
InChI |
InChI=1S/C8H12O2/c9-8(6-3-4-6)7-2-1-5-10-7/h6-7H,1-5H2 |
InChI Key |
UMUYCUWQENMEAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C(=O)C2CC2 |
Origin of Product |
United States |
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